molecular formula C15H19N3 B2740201 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile CAS No. 2094439-25-3

3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile

Cat. No.: B2740201
CAS No.: 2094439-25-3
M. Wt: 241.338
InChI Key: SKBRDPFZDLCCST-UHFFFAOYSA-N
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Description

3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile is a complex organic compound that features a benzonitrile core with a prop-2-yn-1-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the N-alkylation of a benzonitrile derivative with a prop-2-yn-1-ylamine under phase-transfer catalysis conditions . The reaction is carried out in a solvent such as toluene with a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any alkyne or nitrile groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or amines .

Scientific Research Applications

3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

3-[[3-[methyl(prop-2-ynyl)amino]propylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-3-9-18(2)10-5-8-17-13-15-7-4-6-14(11-15)12-16/h1,4,6-7,11,17H,5,8-10,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRDPFZDLCCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNCC1=CC(=CC=C1)C#N)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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